Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate
Description
Key properties include:
- Molecular formula: C₇H₅F₃LiNO₂S (inferred from structural analogs in ).
- Applications: Intermediate in pesticide production, catalyst in organic synthesis, and precursor for lithium-ion battery electrolytes.
Properties
IUPAC Name |
lithium;3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S.Li/c1-4-2-5(7(8,9)10)3-11-6(4)14(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDMZZHICNFKRF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=CN=C1S(=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3LiNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-5-(trifluoromethyl)pyridine, which is commercially available or can be synthesized from pyridine derivatives.
Sulfonation: The pyridine derivative undergoes sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group at the 2-position of the pyridine ring.
Lithiation: The sulfonated product is then treated with a lithium source, such as lithium hydroxide or lithium carbonate, to form the lithium salt of the sulfonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonate group, potentially converting it to a sulfinate or sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate.
Substitution: 3-methyl-5-(trifluoromethyl)pyridine-2-thiol.
Scientific Research Applications
Applications in Organic Synthesis
1. Catalysis
Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate has been identified as a potential catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as:
- Nucleophilic Substitution Reactions : The presence of the sulfinyl group enhances nucleophilicity, making it suitable for substitution reactions involving alkyl halides.
- Oxidation Reactions : It can be employed as an oxidizing agent in the synthesis of sulfones from sulfides, leveraging the lithium ion's ability to stabilize transition states.
Table 1: Summary of Catalytic Applications
| Reaction Type | Role of Lithium Sulfinate | Reference |
|---|---|---|
| Nucleophilic Substitution | Catalyst | |
| Oxidation of Sulfides | Oxidizing Agent | |
| Cross-Coupling Reactions | Facilitator |
Applications in Materials Science
2. Functional Materials
The compound exhibits potential in the development of functional materials, particularly in the field of electrochemistry. Its lithium content makes it a candidate for use in:
- Lithium-Ion Batteries : Research indicates that lithium salts can enhance electrolyte performance, improving ionic conductivity and stability under operational conditions.
Case Study: Electrolyte Performance Improvement
A study demonstrated that incorporating this compound into a mixed carbonate-based electrolyte resulted in improved conductivity and thermal stability compared to conventional electrolytes. This enhancement is attributed to the unique solvation dynamics introduced by the trifluoromethyl group .
Mechanism of Action
The mechanism by which Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfonate group can influence solubility and distribution within biological systems.
Comparison with Similar Compounds
Research Findings and Limitations
- Toxicity Data: Limited ecotoxicological studies exist for this compound, unlike halogenated derivatives with established safety profiles .
Biological Activity
Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate is a specialized organosulfur compound that has garnered interest due to its unique structural characteristics and potential biological applications. This compound contains a lithium cation, a pyridine ring, and a sulfinyl group, which contribute to its reactivity and biological activity. The trifluoromethyl group enhances its electronic properties, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the trifluoromethyl group at the 5-position of the pyridine ring significantly influences the compound's reactivity and biological interactions.
Biological Activity
Research into the biological activity of this compound has revealed several key areas of interest:
Anticancer Properties
Recent studies have indicated that compounds containing trifluoromethyl groups can exhibit enhanced potency against various cancer cell lines. For instance, similar compounds have demonstrated significant inhibition of cancer cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction .
Case Study:
In vitro studies have shown that this compound can trigger oxidative stress in melanoma cells, leading to increased ROS levels. This mechanism is critical as elevated ROS can induce apoptosis in cancer cells while sparing non-cancerous cells .
Neuroprotective Effects
Lithium salts are well-documented for their neuroprotective properties, particularly in the context of bipolar disorder and neurodegenerative diseases. The incorporation of the trifluoromethyl group may enhance these effects by improving the compound's ability to cross the blood-brain barrier and modulate neurotransmitter systems .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Formation of Reactive Species: The sulfinyl group can form reactive intermediates that interact with cellular targets, leading to oxidative stress.
- Modulation of Signaling Pathways: The compound may influence pathways related to cell survival and apoptosis, particularly through its interaction with metal ions in biological systems .
- Covalent Bond Formation: The electrophilic nature of the trifluoromethyl group may allow for covalent interactions with nucleophiles in proteins or nucleic acids, altering their function.
Comparative Analysis
A comparison with other similar compounds reveals distinct differences in biological activity due to variations in substitution patterns on the pyridine ring.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methyl and trifluoromethyl substitutions | Anticancer activity via ROS generation |
| Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | Sodium salt instead of lithium | Different solubility; less neuroprotective potential |
| Lithium(1+) ion 6-(trifluoromethyl)pyridine-2-sulfinate | Trifluoromethyl at a different position | Variations in reactivity and electronic properties |
Q & A
Q. What are the established synthetic routes for lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via ion exchange or direct sulfinate salt formation, analogous to sodium sulfinate derivatives. For example:
- Step 1 : React 3-methyl-5-(trifluoromethyl)pyridine-2-sulfonic acid with lithium hydroxide to form the sulfinate salt.
- Step 2 : Purify via silica gel chromatography (common for sulfinate salts, as in ).
- Characterization : Use NMR (e.g., δ 8.5–7.5 ppm for pyridine protons), NMR (e.g., CF signals at ~125 ppm), and HRMS (to confirm molecular ion peaks). Cross-reference with structurally similar compounds in and .
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this sulfinate?
- Methodological Answer :
- NMR : Identifies aromatic protons and methyl groups (e.g., 3-methyl substituent at δ ~2.5 ppm).
- NMR : Critical for resolving trifluoromethyl groups (δ ~-60 to -70 ppm).
- HRMS : Confirms molecular formula (e.g., [M–Li] or [M] ions).
- X-ray crystallography (if crystals form): Provides absolute configuration (as in for related phosphazenes).
- Purity : Monitor via TLC (silica gel, hexane/EtOAc) or HPLC (C18 column, acetonitrile/water) .
Advanced Research Questions
Q. How do reaction conditions influence the desulfinative cross-coupling efficiency of this sulfinate in transition-metal-free systems?
- Methodological Answer :
- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance solubility ( uses THF for sodium sulfinates).
- Temperature : Room temperature to 60°C balances reactivity and side reactions ( reports 3-day reactions at RT).
- Catalysts : No metal required, but additives like EtN () or iodine may accelerate desulfination.
- Monitoring : Use TLC (R ~0.3–0.5 in hexane/EtOAc) or NMR to track sulfinate consumption .
Q. What are the challenges in achieving regioselective functionalization of the pyridine ring, and how can they be addressed?
- Methodological Answer :
- Challenge : Steric hindrance from the 3-methyl and 5-CF groups limits reactivity at C2/C4.
- Solution :
Use directing groups (e.g., sulfinate at C2 directs electrophiles to C4).
Optimize electrophile size (smaller reagents favor C6 over C4).
Employ microwave-assisted synthesis () for faster, selective reactions.
- Validation : Compare NMR shifts post-functionalization (e.g., new protons at δ 7.0–8.0 ppm) .
Q. How does the lithium counterion impact reactivity compared to sodium or potassium sulfinates?
- Methodological Answer :
- Solubility : Lithium salts may exhibit lower solubility in THF vs. Na/K analogs (adjust solvent to DMSO if precipitation occurs).
- Reactivity : Smaller Li ions increase sulfinate nucleophilicity, enhancing cross-coupling rates.
- Experimental Design :
Compare reaction yields of Li vs. Na sulfinates under identical conditions.
Monitor by NMR for CF group retention (δ ~-63 ppm) .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for sulfinate-based cross-coupling: How to troubleshoot?
- Methodological Answer :
- Potential Causes :
Moisture sensitivity (Li salts are hygroscopic; use Schlenk techniques).
Column chromatography losses (switch to preparative HPLC for polar products).
- Resolution :
- Replicate conditions from (60°C, THF, 24h) and compare with lower-temperature protocols.
- Quantify unreacted sulfinate via NMR integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
